molecular formula C14H17ClO4 B6255521 (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 757221-40-2

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No. B6255521
M. Wt: 284.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid, commonly referred to as ‘2E-CEPP’, is a compound belonging to the group of carboxylic acids. It is a white crystalline solid with a melting point of approximately 180°C. 2E-CEPP has been widely studied due to its potential applications in a variety of fields, such as scientific research, drug development and industrial production.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
3-chloro-5-ethoxy-4-propoxyphenol, ethyl bromide, sodium hydride, acetic anhydride, sodium acetate, acetic acid, sodium hydroxide, 2-bromo-3-hexyne, copper(I) iodide, N,N-dimethylformamide, sodium carbonate, 2-propynoic acid

Reaction
Step 1: Ethylation of 3-chloro-5-ethoxy-4-propoxyphenol with ethyl bromide and sodium hydride in N,N-dimethylformamide to yield 3-chloro-5-ethoxy-4-propoxyphenyl ethyl ether., Step 2: Acetylation of 3-chloro-5-ethoxy-4-propoxyphenyl ethyl ether with acetic anhydride and sodium acetate in acetic acid to yield 3-chloro-5-ethoxy-4-propoxyphenyl 2-acetoxyethyl ether., Step 3: Hydrolysis of 3-chloro-5-ethoxy-4-propoxyphenyl 2-acetoxyethyl ether with sodium hydroxide in water to yield 3-chloro-5-ethoxy-4-propoxyphenol., Step 4: Bromination of 3-chloro-5-ethoxy-4-propoxyphenol with 2-bromo-3-hexyne and copper(I) iodide in N,N-dimethylformamide to yield 3-chloro-5-ethoxy-4-propoxy-2-bromophenol., Step 5: Esterification of 3-chloro-5-ethoxy-4-propoxy-2-bromophenol with 2-propynoic acid and sodium carbonate in N,N-dimethylformamide to yield (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid.

Mechanism Of Action

2E-CEPP is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. By inhibiting the activity of COX-2, 2E-CEPP may be able to reduce inflammation and other physiological processes.

Biochemical And Physiological Effects

2E-CEPP has been shown to have a variety of biochemical and physiological effects. In animal studies, 2E-CEPP has been shown to reduce inflammation, reduce pain and improve wound healing. Additionally, 2E-CEPP has been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.

Advantages And Limitations For Lab Experiments

2E-CEPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2E-CEPP has been shown to have a variety of biochemical and physiological effects, making it suitable for use in a variety of experiments. However, 2E-CEPP is a relatively new compound and there is still much to be learned about its effects and potential applications.

Future Directions

There are a number of potential future directions for research into 2E-CEPP. One potential area of research is to further investigate the biochemical and physiological effects of 2E-CEPP, such as its potential to reduce inflammation and improve wound healing. Additionally, further research could be conducted into the potential applications of 2E-CEPP in drug development, industrial production and other areas. Finally, further research could be conducted into the synthesis of 2E-CEPP and the potential to develop more efficient and cost-effective methods of synthesis.

Scientific Research Applications

2E-CEPP has been extensively studied in scientific research due to its potential applications in a variety of fields. It has been used as a substrate for the synthesis of various compounds, such as those used in drug development. Additionally, 2E-CEPP has been used in the synthesis of polymers, which can be used for a variety of applications, such as in the production of medical devices.

properties

CAS RN

757221-40-2

Product Name

(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Molecular Formula

C14H17ClO4

Molecular Weight

284.7

Purity

95

Origin of Product

United States

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